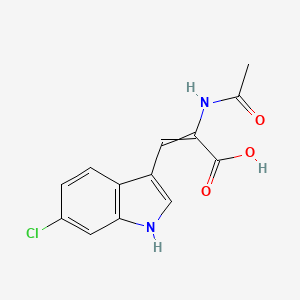

2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid

Cat. No. B8299467

M. Wt: 278.69 g/mol

InChI Key: SECOIPRQPZCVBL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04256641

Procedure details

A 2-1. three-necked flask, equipped with thermometer mechanical stirrer and reflux condenser was charged with 90.4 g (0.31 moles) of alpha-acetamido-6-chloro-3-indoleacrylic acid methylester, 200 ml (0.40 moles) of 2 N aqueous sodium hydroxide and 400 ml of methylalcohol. The mixture was stirred and heated at an internal temperature of 55°-58° for 90 minutes. 800 ml of distilled water was added and the brown slightly turbid solution filtered through a Buchner funnel. The clear filtrate was acidified with 90 ml (0.54 moles) of 6 N aqueous hydrochloric acid. The precipitate was collected on a Buchner funnel and washed with distilled water. The wet cake was transferred into flask and suspended in 180 ml of dimethylformamide and 600 ml of methyl alcohol. The mixture was heated on a steam bath to reflux until a brown, slightly turbid solution was formed. 6 g of charcoal was added and reflux was continued for 10 minutes. The hot mixture was quickly filtered through a bed of Celite. The deep yellow, clear filtrate was transferred into a 2-1. flask, equipped with reflux-condenser and dropping funnel and brought again to reflux under an atmosphere of nitrogen. 240 ml of distilled water was added over a 5 minute period while reflux was maintained. The miture was allowed to stand overnight under an atmosphere of nitrogen at room temperature. The product was collected by suction filtration, washed with methyl alcohol-water 1:1 and dried at 85°/0.5 mmHg, to constant weight to give 78.6 g (86%) of product, as yellow crystals, m.p. 255°.

Name

alpha-acetamido-6-chloro-3-indoleacrylic acid methylester

Quantity

90.4 g

Type

reactant

Reaction Step One

Name

Yield

86%

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3](=[O:20])[C:4]([NH:16][C:17](=[O:19])[CH3:18])=[CH:5][C:6]1[C:14]2[C:9](=[CH:10][C:11]([Cl:15])=[CH:12][CH:13]=2)[NH:8][CH:7]=1.[OH-].[Na+].Cl.C>O.CO>[C:17]([NH:16][C:4](=[CH:5][C:6]1[C:14]2[C:9](=[CH:10][C:11]([Cl:15])=[CH:12][CH:13]=2)[NH:8][CH:7]=1)[C:3]([OH:20])=[O:2])(=[O:19])[CH3:18] |f:1.2|

|

Inputs

Step One

|

Name

|

alpha-acetamido-6-chloro-3-indoleacrylic acid methylester

|

|

Quantity

|

90.4 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C(=CC1=CNC2=CC(=CC=C12)Cl)NC(C)=O)=O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

C

|

Step Four

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

three-necked flask, equipped with thermometer mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated at an internal temperature of 55°-58° for 90 minutes

|

|

Duration

|

90 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the brown slightly turbid solution filtered through a Buchner funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate was collected on a Buchner funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with distilled water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The wet cake was transferred into flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated on a steam bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux until a brown, slightly turbid solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The hot mixture was quickly filtered through a bed of Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flask, equipped with reflux-condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux under an atmosphere of nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

240 ml of distilled water was added over a 5 minute period

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand overnight under an atmosphere of nitrogen at room temperature

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was collected by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with methyl alcohol-water 1:1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 85°/0.5 mmHg

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)NC(C(=O)O)=CC1=CNC2=CC(=CC=C12)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 78.6 g | |

| YIELD: PERCENTYIELD | 86% | |

| YIELD: CALCULATEDPERCENTYIELD | 91% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |